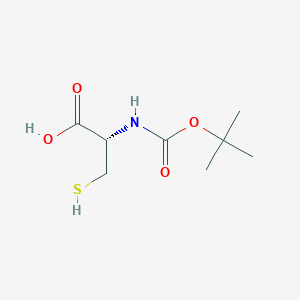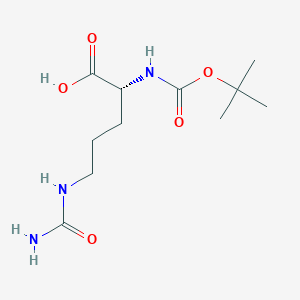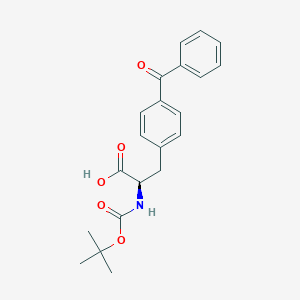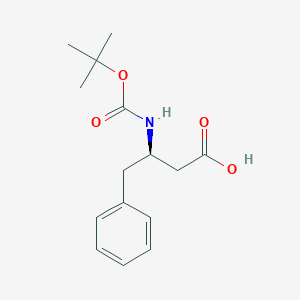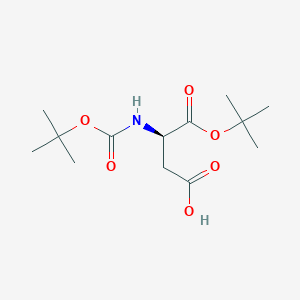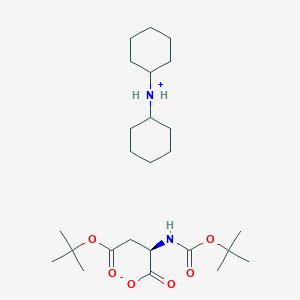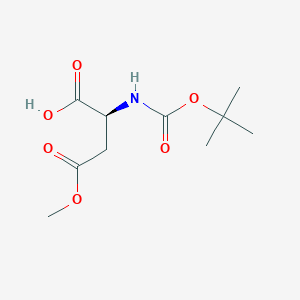
Boc-L-aspartic acid 4-methyl ester
説明
Boc-L-aspartic acid 4-methyl ester, also known as Boc-Asp(OMe)-OH, is a derivative of aspartic acid . It is a white solid with a molecular weight of 247.25 . It is used in the preparation of isoxazoline glycoprotein IIb/IIIa antagonists and to synthesize glutamic acid analogs as potent inhibitors of leukotriene A4 hydrolase .
Molecular Structure Analysis
The molecular formula of Boc-L-aspartic acid 4-methyl ester is C10H17NO6 . The linear formula is CH3O2CCH2CH[NHCO2C(CH3)3]CO2H . The compound has a molecular weight of 247.25 .Physical And Chemical Properties Analysis
Boc-L-aspartic acid 4-methyl ester has a density of 1.3±0.1 g/cm3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The compound has a flash point of 136.3±26.5 °C .科学的研究の応用
-
Preparation of Isoxazoline Glycoprotein IIb/IIIa Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : Boc-L-aspartic Acid β-Methyl Ester is used to prepare isoxazoline glycoprotein IIb/IIIa antagonists . These antagonists are often used in the treatment of thrombotic diseases.
- Methods of Application : While the exact methods of synthesis are not specified, it typically involves the reaction of Boc-L-aspartic acid 4-methyl ester with other reagents under controlled conditions to form the desired isoxazoline compound .
- Results or Outcomes : The resulting isoxazoline glycoprotein IIb/IIIa antagonists can inhibit the aggregation of platelets, which is a key factor in the formation of blood clots .
-
Synthesis of Glutamic Acid Analogs as Potent Inhibitors of Leukotriene A4 Hydrolase
- Scientific Field : Biochemistry
- Application Summary : Boc-L-aspartic Acid β-Methyl Ester is also used to synthesize glutamic acid analogs . These analogs are potent inhibitors of leukotriene A4 hydrolase, an enzyme involved in inflammatory responses.
- Methods of Application : The synthesis likely involves the reaction of Boc-L-aspartic acid 4-methyl ester with other reagents to form the glutamic acid analog .
- Results or Outcomes : The resulting glutamic acid analogs can inhibit leukotriene A4 hydrolase, potentially reducing inflammation .
Safety And Hazards
Boc-L-aspartic acid 4-methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. If it comes in contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water as a precaution, respectively. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
特性
IUPAC Name |
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450548 | |
| Record name | Boc-L-aspartic acid 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-aspartic acid 4-methyl ester | |
CAS RN |
59768-74-0 | |
| Record name | Boc-L-aspartic acid 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



